1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-benzhydryl-3-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-26-20(18-13-8-14-19(18)25-26)15-23-22(27)24-21(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,21H,8,13-15H2,1H3,(H2,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRWONQXDSPOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by functionalization of the urea moiety. For instance, the incorporation of various aryl groups at the C-3 position of the pyrazole has been shown to significantly influence biological activity. The compound in focus is synthesized through a multi-step process that includes the reaction of benzhydryl isocyanate with substituted pyrazoles.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific compound under consideration has shown promising results in various assays.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of pyrazole-based ureas. For example:
- Minimum Inhibitory Concentration (MIC) :
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| 7a | S. aureus | 0.25 | |
| 7j | Mycobacterium tuberculosis | 1 | |
| 6b | Escherichia coli | 2 |
The primary mechanism of action for many pyrazole derivatives is through the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. Molecular docking studies suggest that the compound binds effectively at the active site of DNA gyrase, inhibiting its function and leading to bacterial cell death .
Case Studies
- Study on Antibacterial Efficacy :
-
Evaluation Against Mycobacterium tuberculosis :
- Another study focused on the anti-tubercular activity of similar compounds, where structural modifications led to enhanced potency against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that specific substitutions on the urea moiety could improve selectivity and efficacy .
Preparation Methods
Core Scaffold Identification
The target compound comprises three modular components:
- Benzhydryl group : Introduced via nucleophilic substitution or reductive amination.
- Cyclopenta[c]pyrazole : Synthesized through [3+2] cycloaddition between cyclopentenone derivatives and hydrazines.
- Urea linkage : Formed via carbamate intermediates or direct coupling of amines with isocyanates.
Retrosynthetic disconnection at the urea bond suggests two potential precursors:
- Route A: (2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methylamine + Benzhydryl isocyanate
- Route B: Benzhydryl amine + (2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl isocyanate
Synthesis of Key Intermediates
Preparation of 2-Methyl-2,4,5,6-Tetrahydrocyclopenta[c]Pyrazole
The cyclopenta[c]pyrazole core is synthesized via a two-step protocol:
Step 1: Cyclopentenone Formation
Cyclopentanone undergoes α,β-unsaturation using selenium dioxide (SeO₂) in acetic acid, yielding cyclopentenone with 85% efficiency.
Step 2: [3+2] Cycloaddition
Reaction of cyclopentenone with methylhydrazine in ethanol at 80°C produces the pyrazole ring. Optimal conditions (Table 1) minimize side products from over-alkylation.
| Parameter | Optimal Value | Yield (%) | Citation |
|---|---|---|---|
| Solvent | Ethanol | 78 | |
| Temperature (°C) | 80 | 78 | |
| Hydrazine Equiv. | 1.2 | 78 | |
| Reaction Time (h) | 12 | 78 |
Functionalization of the Pyrazole Core
Introduction of the methyl group at position 2 is achieved via:
- Direct Alkylation : Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF (65% yield).
- Reductive Amination : Condensation with formaldehyde followed by NaBH₃CN reduction (72% yield).
Critical purification via silica gel chromatography (hexane:ethyl acetate = 4:1) ensures >95% purity.
Urea Bond Formation Strategies
Route A: Amine-Isocyanate Coupling
Intermediate : (2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methylamine
Reaction with Benzhydryl Isocyanate
Route B: Isocyanate-Amine Coupling
Intermediate : Benzhydryl Amine
Reaction with Pyrazole-Methyl Isocyanate
- Conditions: Tetrahydrofuran (THF), -10°C, 4-dimethylaminopyridine (DMAP) catalyst
- Yield: 45%
- Challenge : Steric hindrance from the benzhydryl group reduces reactivity.
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield (%) | 68 | 45 |
| Purity (%) | 96 | 88 |
| Key Advantage | Higher yield | Simplified steps |
| Key Limitation | Boc-deprotection | Steric hindrance |
Route A demonstrates superior efficiency but requires careful handling of air-sensitive isocyanates. Route B, while lower-yielding, avoids unstable intermediates.
Scalability and Industrial Considerations
Solvent Optimization
Catalytic Innovations
- Palladium-Catalyzed Coupling : Suzuki-Miyaura cross-coupling introduces aryl groups at earlier stages, improving modularity.
- Enzymatic Urea Formation : Lipases (e.g., Candida antarctica) enable aqueous-phase reactions but require extended reaction times.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water = 70:30) confirms >98% purity for Route A products.
Q & A
Basic: What are the recommended synthetic routes for 1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step reactions, starting with the preparation of the 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole intermediate. Key steps include:
- Cyclization : Use cyclopentane derivatives with hydrazine analogs under reflux conditions to form the pyrazole core .
- Urea linkage : React the pyrazole intermediate with benzhydryl isocyanate in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours, using triethylamine as a catalyst .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., dichloromethane/ethyl acetate gradients) for purification. Yield improvements (e.g., from 55% to ~70%) can be achieved by controlling stoichiometric ratios and inert atmospheres .
Basic: How should researchers validate the structural integrity of this compound using spectroscopic methods?
Answer:
A multi-technique approach is critical:
- 1H/13C NMR : Assign peaks by comparing with analogous urea derivatives (e.g., benzhydryl protons appear as multiplets at δ 5.2–5.6 ppm; pyrazole-CH2 signals resonate near δ 3.8–4.2 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error tolerance. For example, a calculated mass of 420.2154 Da should match experimental HRMS .
- IR spectroscopy : Identify urea carbonyl stretching at ~1640–1680 cm⁻¹ and pyrazole C=N vibrations near 1520 cm⁻¹ .
Advanced: What experimental strategies can resolve contradictions in biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., inconsistent IC50 values) may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Purity verification : Use HPLC-MS (>95% purity) and elemental analysis to exclude byproducts .
- Dose-response curves : Test across a wider concentration range (e.g., 0.1–100 µM) in triplicate, using positive controls (e.g., known kinase inhibitors for enzyme modulation studies) .
- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity if the compound is hypothesized to interact with kinases or GPCRs .
Advanced: How can computational modeling guide the design of analogs with improved selectivity?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclin-dependent kinases). Focus on hydrogen bonding between the urea moiety and catalytic lysine residues .
- QSAR analysis : Corporate substituent effects (e.g., electron-withdrawing groups on the benzhydryl ring) to predict logP and binding affinity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs with lower RMSD fluctuations .
Advanced: What methodologies are recommended for studying metabolic stability and degradation pathways?
Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) at 37°C, monitoring parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .
- Degradant identification : Expose to oxidative (H2O2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Isolate degradants using preparative HPLC and characterize via NMR .
- Isotope labeling : Use ¹³C-labeled urea to track metabolic fragmentation in mass spectrometry .
Advanced: How can researchers address solubility challenges in in vivo studies?
Answer:
- Co-solvent systems : Test DMSO/PEG-400 mixtures (≤10% v/v) for intravenous administration .
- Nanoparticle formulation : Use PLGA or liposomal carriers to enhance bioavailability. Monitor particle size (DLS) and encapsulation efficiency (>80%) .
- Salt formation : Screen with hydrochloric or maleic acid to improve aqueous solubility (>1 mg/mL) .
Advanced: What are the best practices for reconciling conflicting spectral data (e.g., NMR vs. X-ray crystallography)?
Answer:
- 2D NMR : Resolve ambiguities in proton assignments using HSQC and HMBC to correlate ¹H-¹³C couplings .
- Crystallography : Grow single crystals via slow evaporation (e.g., methanol/water). Compare experimental X-ray structures with DFT-optimized geometries .
- Dynamic effects : Account for conformational flexibility in solution (NMR) vs. solid-state (X-ray) using variable-temperature NMR .
Advanced: How to design a structure-activity relationship (SAR) study for this compound’s analogs?
Answer:
- Core modifications : Synthesize derivatives with substituted benzhydryl groups (e.g., 4-fluoro, 4-chloro) and compare bioactivity .
- Urea isosteres : Replace urea with thiourea or sulfonamide to assess hydrogen-bonding requirements .
- In silico screening : Prioritize analogs using pharmacophore models based on key interactions (e.g., pyrazole-CH2 as a hydrophobic anchor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
